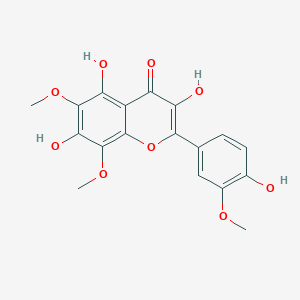
Limocitrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Limocitrol belongs to the class of organic compounds known as flavonols. Flavonols are compounds that contain a flavone (2-phenyl-1-benzopyran-4-one) backbone carrying a hydroxyl group at the 3-position. Thus, this compound is considered to be a flavonoid lipid molecule. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in citrus and lemon. This makes this compound a potential biomarker for the consumption of these food products.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Identification
Limocitrol is classified as a flavonoid and has been detected in citrus peels. Its chemical structure contributes to its bioactive properties, including antioxidant and anti-inflammatory activities. The compound's presence in citrus fruits makes it a subject of interest for various health-related studies .
Nutritional Applications
Antioxidant Properties:
this compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies have shown that it can enhance the antioxidant capacity of food products, making it beneficial for food preservation and health promotion.
| Food Product | Antioxidant Activity | Source |
|---|---|---|
| Lemon Peel Powder | High | Citrus limon |
| Dried Fruits | Moderate | Various |
Research indicates that incorporating this compound-rich extracts into food products can improve their nutritional profile, particularly in enhancing the antioxidant properties of snacks and beverages .
Pharmacological Applications
Anti-inflammatory Activity:
this compound has demonstrated potent anti-inflammatory effects in various studies. It has been shown to inhibit the expression of pro-inflammatory markers such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell models. This property suggests potential therapeutic applications in treating inflammatory diseases.
| Cell Model | Effect Observed | Concentration |
|---|---|---|
| Human HaCaT Cells | Reduced iNOS and COX-2 expression | 100 μM |
| RAW264.7 Macrophages | Inhibition of TNF-α production | 300 μM |
In vivo studies further support these findings, indicating that this compound can modulate inflammatory responses in animal models .
Food Science Applications
Preservation and Shelf Life Extension:
this compound's antimicrobial properties make it a valuable additive in food preservation. It has been used to create edible coatings that enhance the shelf life of fruits and vegetables by inhibiting microbial growth.
| Coating Type | Food Item | Effectiveness |
|---|---|---|
| Chitosan with this compound | Strawberries | Delayed ripening and reduced spoilage |
| Lemon Essential Oil Coating | Vegetables | Increased shelf life |
Studies have shown that using this compound-based coatings can significantly reduce spoilage rates and maintain the quality of perishable items .
Case Study 1: Anti-inflammatory Effects in Rheumatoid Arthritis
A study investigated the effects of this compound extracted from lemon peels on a rat model of rheumatoid arthritis. The results indicated a significant reduction in inflammatory markers and improvement in joint health after administration of this compound-rich extracts over several weeks.
Case Study 2: Enhancing Antioxidant Capacity in Yogurt
Incorporation of lemon peel powder containing this compound into yogurt formulations resulted in enhanced antioxidant properties and improved viability of probiotic cultures during storage. This application highlights the potential for functional foods enriched with bioactive compounds to promote health benefits .
Eigenschaften
CAS-Nummer |
549-10-0 |
|---|---|
Molekularformel |
C18H16O9 |
Molekulargewicht |
376.3 g/mol |
IUPAC-Name |
3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,8-dimethoxychromen-4-one |
InChI |
InChI=1S/C18H16O9/c1-24-9-6-7(4-5-8(9)19)15-13(22)11(20)10-12(21)17(25-2)14(23)18(26-3)16(10)27-15/h4-6,19,21-23H,1-3H3 |
InChI-Schlüssel |
LCKHNFJHVWUHTR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)O)O |
Aussehen |
Solid powder |
melting_point |
221-222°C |
Key on ui other cas no. |
549-10-0 |
Physikalische Beschreibung |
Solid |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Limocitrol; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















